molecular formula C26H28N4O3S B1666375 3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-5-(3-methylphenyl)-1H-thieno[3,2-e]pyrimidine-2,4-dione CAS No. 255713-53-2

3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-5-(3-methylphenyl)-1H-thieno[3,2-e]pyrimidine-2,4-dione

Cat. No. B1666375
M. Wt: 476.6 g/mol
InChI Key: PANBMHHKBRMYAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A-123189 is a novel, selective and potent alpha1D antagonist.

Scientific Research Applications

Synthesis and Pharmacological Properties

  • Researchers have explored the synthesis and potential pharmacological applications of various derivatives of thieno[3,2-e]pyrimidine. These studies have focused on creating novel compounds that exhibit anti-inflammatory and analgesic properties, or act as antagonists for certain receptors like 5-HT2A and α1D-adrenergic receptors. For instance, a study by Abu‐Hashem et al. (2020) synthesized novel heterocyclic compounds with promising cyclooxygenase inhibition and analgesic activity (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Similarly, Romeo et al. (2014) identified compounds with high affinity for the α1D-adrenergic receptor, demonstrating potent antagonism in functional assays (Romeo et al., 2014).

Fluorescent Ligands and Imaging Applications

  • The development of fluorescent ligands based on thieno[3,2-e]pyrimidine derivatives has been a significant area of research. These compounds have been utilized to visualize receptors overexpressed in cells through fluorescence microscopy. Lacivita et al. (2009) synthesized 1-(2-methoxyphenyl)piperazine derivatives with high 5-HT(1A) receptor affinity and efficient fluorescence properties, enabling their potential use in imaging applications (Lacivita et al., 2009).

Synthesis and Structural Analysis

  • The synthesis and characterization of thieno[3,2-e]pyrimidine derivatives have been the subject of numerous studies. These investigations often include detailed structural analysis using techniques like NMR, IR, and MS. For example, the synthesis of thieno[3,2-e]pyrimidine derivatives as potential ligands for receptor subtypes has been reported, with an emphasis on understanding their structural features and binding properties (Romeo, Russo, & Blasi, 2001).

Antimicrobial and Cardiotropic Activity

  • Research has also focused on the antimicrobial and cardiotropic activities of thieno[3,2-e]pyrimidine derivatives. For instance, Bektaş et al. (2007) synthesized novel triazole derivatives showing antimicrobial activities (Bektaş et al., 2007). Similarly, Mokrov et al. (2019) reported on compounds with significant antiarrhythmic activity in various cardiac arrhythmia models (Mokrov et al., 2019).

properties

CAS RN

255713-53-2

Product Name

3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-5-(3-methylphenyl)-1H-thieno[3,2-e]pyrimidine-2,4-dione

Molecular Formula

C26H28N4O3S

Molecular Weight

476.6 g/mol

IUPAC Name

3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-5-(3-methylphenyl)-1H-thieno[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C26H28N4O3S/c1-18-6-5-7-19(16-18)20-17-34-24-23(20)25(31)30(26(32)27-24)15-12-28-10-13-29(14-11-28)21-8-3-4-9-22(21)33-2/h3-9,16-17H,10-15H2,1-2H3,(H,27,32)

InChI Key

PANBMHHKBRMYAL-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C2=CSC3=C2C(=O)N(C(=O)N3)CCN4CCN(CC4)C5=CC=CC=C5OC

Canonical SMILES

CC1=CC(=CC=C1)C2=CSC3=C2C(=O)N(C(=O)N3)CCN4CCN(CC4)C5=CC=CC=C5OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

A-123189
A123189

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-5-(3-methylphenyl)-1H-thieno[3,2-e]pyrimidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-5-(3-methylphenyl)-1H-thieno[3,2-e]pyrimidine-2,4-dione
Reactant of Route 3
Reactant of Route 3
3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-5-(3-methylphenyl)-1H-thieno[3,2-e]pyrimidine-2,4-dione
Reactant of Route 4
Reactant of Route 4
3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-5-(3-methylphenyl)-1H-thieno[3,2-e]pyrimidine-2,4-dione
Reactant of Route 5
3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-5-(3-methylphenyl)-1H-thieno[3,2-e]pyrimidine-2,4-dione
Reactant of Route 6
3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-5-(3-methylphenyl)-1H-thieno[3,2-e]pyrimidine-2,4-dione

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